REACTION_CXSMILES
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[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]=[CH:10][C:11]([OH:13])=[O:12])[CH3:2]>C1COCC1.[Pd]>[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH3:2]
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Name
|
|
Quantity
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17 g
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Type
|
reactant
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Smiles
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C(C)C1=C(C=CC=C1)C=CC(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
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|
Quantity
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1.5 g
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Type
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catalyst
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting mixture was filtered through a pad of celite
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
|
Name
|
|
Type
|
product
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Smiles
|
C(C)C1=C(C=CC=C1)CCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |